5-Azacytosine-15N4

Beschreibung

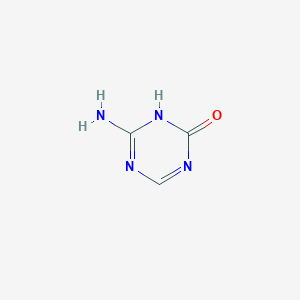

structure given in first source

Eigenschaften

IUPAC Name |

6-amino-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEFTTYGMZOIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239275 | |

| Record name | 5-Azacytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-86-2 | |

| Record name | 6-Amino-1,3,5-triazin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Azacytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 931-86-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 931-86-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51100 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Azacytosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-1,3,5-triazin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-AZACYTOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5UW4MS7VR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Epigenetic Gambit: A Technical Guide to the Mechanism of Action of 15N Labeled 5-Azacytosine

For Researchers, Scientists, and Drug Development Professionals

Core Principle: A Trojan Horse in the Epigenetic Machinery

5-Azacytosine, and its 15N labeled counterpart, functions as a potent epigenetic modulator by disrupting the process of DNA methylation. The nitrogen atom at the 5th position of the cytosine ring is the key to its activity. This structural alteration creates a "suicide" substrate for DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns in the genome. The 15N label serves as a powerful tool for researchers, acting as a tracer to quantitatively track the uptake, metabolism, and incorporation of 5-Azacytosine into nucleic acids using techniques like mass spectrometry and NMR spectroscopy.[1][2]

The mechanism of action unfolds through a series of orchestrated cellular events:

-

Cellular Uptake and Metabolic Activation: 5-Azacytosine, a nucleoside analog, is transported into the cell and subsequently phosphorylated by cellular kinases to its active triphosphate form, 5-azacytidine-triphosphate (5-aza-CTP). A portion of this is also converted to its deoxyribonucleoside counterpart, 5-aza-2'-deoxycytidine-triphosphate (5-aza-dCTP), by ribonucleotide reductase.

-

Incorporation into Nucleic Acids: During DNA replication and RNA synthesis, 5-aza-dCTP and 5-aza-CTP are incorporated in place of deoxycytidine and cytidine, respectively.

-

Covalent Trapping of DNA Methyltransferases: When DNMTs, particularly DNMT1, attempt to methylate the 5-azacytosine incorporated into the newly synthesized DNA strand, the nitrogen at the 5-position disrupts the normal enzymatic reaction. This results in the formation of an irreversible covalent bond between the DNMT enzyme and the 5-azacytosine-containing DNA.[3][4]

-

DNMT Depletion and DNA Hypomethylation: The trapped DNMT enzyme is targeted for proteasomal degradation.[3] This leads to a progressive and passive loss of DNA methylation with each round of cell division.

-

Reactivation of Silenced Genes and Cellular Consequences: The resulting DNA hypomethylation, particularly in promoter regions of genes, can lead to the re-expression of previously silenced tumor suppressor genes. This reactivation triggers a cascade of downstream cellular events, including cell cycle arrest, induction of apoptosis, and inhibition of cancer cell proliferation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of 5-Azacytosine and its derivatives in various cancer cell lines.

Table 1: IC50 Values of 5-Azacytidine (B1684299) in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |

| HCT-116 | Colon Cancer | 2.18 ± 0.33 | 24 | [5] |

| HCT-116 | Colon Cancer | 1.98 ± 0.29 | 48 | [5] |

| SW 480 | Colon Cancer | ~1 | 24 and 48 | [6] |

| SW 948 | Colon Cancer | ~1 | 24 and 48 | [6] |

| H226 | Lung Cancer | 2.46 (0.6 µg/mL) | Not Specified | [7] |

| H358 | Lung Cancer | 13.9 (3.4 µg/mL) | Not Specified | [7] |

| H460 | Lung Cancer | 20.1 (4.9 µg/mL) | Not Specified | [7] |

| A549 | Lung Cancer | 2.218 | 48 | [8] |

| SK-MES-1 | Lung Cancer | 1.629 | 48 | [8] |

| H1792 | Lung Cancer | 1.471 | 48 | [8] |

| H522 | Lung Cancer | 1.948 | 48 | [8] |

| OSCCs | Oral Squamous Cell Carcinoma | 0.8 | 24 | [9] |

| CSCs | Oral Squamous Cell Carcinoma Stem Cells | 1.5 | 24 | [9] |

Table 2: Global DNA Demethylation Induced by 5-Azacytidine

| Cell Line/Patient Cohort | Treatment | Demethylation Effect | Citation |

| Myeloid (P39, HL60) and T cells (Jurkat) | ≥0.5 µM for 24h | Non-dose-dependent global hypomethylation | [1] |

| Myelodysplastic Syndrome Patients | 20 mg/m² | Significant decrease in global DNA methylation | [10] |

| Arabidopsis thaliana seedlings | 100 µM | Greater demethylating effect than zebularine | [11] |

| Tomato Fruit | 50 mmol/L | Significant decrease in DNA methylation | [12] |

Experimental Protocols

Protocol 1: Synthesis of 15N Labeled 5-Azacytosine (Conceptual Outline)

Note: This is a conceptual outline and requires optimization and validation in a laboratory setting.

Protocol 2: Cell Culture Treatment with 5-Azacytidine

-

Cell Seeding: Plate cells at a desired density in a multi-well plate or flask and allow them to adhere overnight.

-

Drug Preparation: Prepare a stock solution of 5-Azacytidine in an appropriate solvent (e.g., DMSO or sterile water). Further dilute the stock solution in a complete cell culture medium to the desired final concentrations.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing 5-Azacytidine. For time-course experiments, treat different sets of cells for varying durations (e.g., 24, 48, 72 hours).

-

Incubation: Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Harvesting: After the treatment period, harvest the cells for downstream analysis (e.g., DNA/RNA/protein extraction, apoptosis assays, cell cycle analysis).

Protocol 3: Quantification of 15N Labeled 5-Azacytosine Incorporation into DNA by LC-MS/MS

-

Genomic DNA Extraction: Extract genomic DNA from 5-Azacytidine-treated and untreated control cells using a commercial DNA extraction kit.

-

DNA Digestion: Digest the extracted DNA into individual nucleosides using a cocktail of enzymes such as nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase.

-

Sample Preparation: To the digested DNA sample, add a known amount of a 15N-labeled 5-aza-2'-deoxycytidine internal standard.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Separate the nucleosides using a reverse-phase HPLC column with an appropriate mobile phase gradient.

-

Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the unlabeled and 15N-labeled 5-aza-2'-deoxycytidine.

-

-

Data Analysis: Quantify the amount of 5-aza-2'-deoxycytidine incorporated into the DNA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Protocol 4: Analysis of DNA Methylation by Bisulfite Sequencing

-

Bisulfite Conversion: Treat genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the target genomic region using primers specific for the bisulfite-converted DNA.

-

Sequencing: Sequence the PCR products.

-

Data Analysis: Analyze the sequencing data to determine the methylation status of each CpG site by comparing the sequence to the original unconverted sequence.

Visualizing the Mechanism: Signaling Pathways and Workflows

References

- 1. Hypomethylation and apoptosis in 5-azacytidine-treated myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-azacytidine, a chemotherapeutic drug, induces TRAIL-mediated apoptosis in mouse thymocytes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of 5-aza-2ˈ-deoxycytidine on p27Kip1, p21Cip1/Waf1/Sdi1, p57Kip2, and DNA methyltransferase 1 Genes Expression, Cell Growth Inhibition and Apoptosis Induction in Colon Cancer SW 480 and SW 948 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of Cell Cycle Progression by 5-Azacytidine Is Associated with Early Myogenesis Induction in Murine Myoblasts [ijbs.com]

- 8. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

The Role of 5-Azacytosine-¹⁵N₄ in Advancing DNA Methylation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA methylation is a critical epigenetic modification involved in the regulation of gene expression and the pathogenesis of numerous diseases, including cancer. 5-Azacytidine (B1684299) and its deoxy derivative, 5-aza-2'-deoxycytidine, are potent inhibitors of DNA methyltransferases (DNMTs) that have been approved for the treatment of myelodysplastic syndromes. The isotopically labeled analog, 5-Azacytosine-¹⁵N₄, serves as an invaluable tool in DNA methylation studies, primarily as an internal standard for quantitative mass spectrometry. This allows for the precise tracking of the uptake, metabolism, and incorporation of 5-azacytidine into DNA, providing a deeper understanding of its mechanism of action and pharmacodynamics. This technical guide provides an in-depth overview of the role of 5-Azacytosine-¹⁵N₄ in DNA methylation research, including its synthesis, mechanism of action, and detailed experimental protocols for its application.

Introduction to 5-Azacytidine and DNA Methylation

DNA methylation is a fundamental epigenetic mechanism that involves the addition of a methyl group to the fifth carbon of the cytosine pyrimidine (B1678525) ring, typically within a CpG dinucleotide context. This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). DNA methylation plays a crucial role in gene silencing, genomic imprinting, and the stability of the genome. Aberrant DNA methylation patterns, particularly hypermethylation of tumor suppressor gene promoters, are a hallmark of many cancers.

5-Azacytidine is a chemical analog of cytidine (B196190) that acts as a potent inhibitor of DNMTs.[1] Following cellular uptake, it is converted to 5-aza-2'-deoxycytidine triphosphate and incorporated into replicating DNA.[2] The presence of nitrogen at the 5-position of the cytosine ring prevents the transfer of a methyl group from S-adenosylmethionine by DNMTs. Instead, a covalent bond is formed between the enzyme and the 5-azacytosine base, trapping the enzyme and targeting it for proteasomal degradation.[3][4] This leads to a passive, replication-dependent loss of DNA methylation.[2]

The Significance of ¹⁵N₄ Labeling

The use of stable isotope-labeled compounds is a cornerstone of modern analytical chemistry, particularly in quantitative mass spectrometry. 5-Azacytosine-¹⁵N₄, in which the four nitrogen atoms of the azacytosine ring are replaced with the heavy isotope ¹⁵N, serves as an ideal internal standard for LC-MS/MS-based quantification of 5-azacytidine and its metabolites in biological matrices.[5] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring similar extraction efficiency and ionization response in the mass spectrometer. However, its increased mass allows it to be distinguished from the endogenous and administered unlabeled drug, enabling accurate and precise quantification.

Synthesis of 5-Azacytosine-¹⁵N₄

Proposed Synthesis Pathway:

A potential synthetic route involves the initial synthesis of ¹⁵N-labeled urea (B33335), which can be achieved by reacting potassium cyanate (B1221674) with ¹⁵N-ammonium sulfate. The labeled urea can then be used as a precursor in a multi-step chemical synthesis to construct the 5-azacytosine ring structure. Subsequent enzymatic glycosylation with a ribose donor would yield 5-Azacytidine-¹⁵N₄.

Alternatively, a deconstruction-reconstruction strategy could be employed. This would involve the ring-opening of commercially available 5-azacytidine to a linear intermediate, followed by ring-closure using a ¹⁵N-labeled reagent, such as ¹⁵N-ammonia or a ¹⁵N-labeled amidine, to introduce the isotopic labels.[7]

Mechanism of Action and Cellular Fate

The journey of 5-Azacytosine from administration to its ultimate effect on DNA methylation involves several key steps. The use of ¹⁵N₄-labeled compound allows for the precise elucidation of these processes.

As depicted in Figure 1, 5-Azacytosine-¹⁵N₄ enters the cell via nucleoside transporters, primarily the human equilibrative nucleoside transporter 1 (hENT1).[9] Inside the cell, it undergoes phosphorylation to its active triphosphate form, 5-aza-2'-deoxycytidine triphosphate-¹⁵N₄ (5-Aza-dCTP-¹⁵N₄). This active metabolite is then incorporated into newly synthesized DNA strands during replication by DNA polymerase.

Once incorporated, the 5-azacytosine-¹⁵N₄ base is recognized by DNMT1, the primary maintenance methyltransferase. The enzymatic reaction is initiated, but the nitrogen atom at the 5-position leads to the formation of an irreversible covalent adduct between the enzyme and the DNA.[3] This trapped DNMT1-DNA complex signals for the proteasomal degradation of the DNMT1 protein.[4][10] The depletion of active DNMT1 results in the failure to methylate the newly synthesized DNA strand, leading to a passive, replication-dependent global DNA hypomethylation. This can lead to the re-expression of previously silenced tumor suppressor genes.

Quantitative Data on 5-Azacytidine's Effects

The use of 5-Azacytosine-¹⁵N₄ as an internal standard has enabled the precise quantification of 5-azacytidine's impact on DNA methylation and DNMT1 levels. The following tables summarize key quantitative findings from various studies.

Table 1: Dose-Dependent Effect of 5-Aza-2'-deoxycytidine on DNMT1 Degradation

| Concentration of 5-Aza-dC | Time of Exposure (hours) | Cell Line | DNMT1 Protein Level Reduction | Citation(s) |

| 0.0025 µM | 24 | HCT116 | Significant loss detected | [3] |

| 0.01 µM | 24 | SW620 | Significant reduction observed | [3] |

| 0.025 µM | 24 | SW620 | Undetectable | [3] |

| 0.1 µM - 10 µM | 24 | HeLa | Dose-dependent depletion | [11] |

Table 2: Effect of 5-Azacytidine on Global and Gene-Specific DNA Methylation

| Treatment | Duration | Model System | Change in Methylation | Citation(s) | | :--- | :--- | :--- | :--- |[12] | | 5-azacytidine | 1 day | Daphnia magna | 7.1% - 10% reduction in specific genes |[12] | | 5-azacytidine | 5 days | Daphnia magna | 9.6% - 20% reduction in specific genes |[13] | | 20 mg/m² 5-AZA | 10 days | Human PBMCs | Median methylation decreased from 63.4% to 57.4% |[14] | | 250 nmol/L 5-azacytidine | 6 days | A549 cells | >80% of hypermethylated regions became hypomethylated |[15] | | 0.15 mg/kg DAC | 7 weeks | Mouse Liver | 49.5% of DMCs were hypomethylated |[15] | | 0.35 mg/kg DAC | 7 weeks | Mouse Liver | 41.4% of DMCs were hypomethylated |[15] |

Table 3: Incorporation of 5-Azacytidine into DNA

| Compound | Concentration | Time (hours) | Cell Line | Incorporation into DNA (pmol/10⁷ cells) | Citation(s) |

| [³H]5-aza-Cdr | 1 µM | 24 | CEM/0 | ~0.1 | [16] |

| [³H]ara-AC | 0.25 µM | 24 | CEM/0 | 0.14 | [17] |

| ¹⁴C-Aza | 1 mg/kg (in vivo) | 24 | Mouse PBMCs | LLOQ: 2.5 pgEq/µg DNA | [18] |

Experimental Protocols

The following are detailed methodologies for key experiments involving 5-Azacytosine-¹⁵N₄ in DNA methylation studies.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., HCT116, HeLa) at a density that allows for logarithmic growth throughout the experiment.

-

Preparation of 5-Azacytidine Solution: Prepare a stock solution of 5-azacytidine in sterile DMSO. Further dilute to the desired final concentration in pre-warmed cell culture medium immediately before use.

-

Treatment: Replace the existing medium with the medium containing the desired concentration of 5-azacytidine. For time-course experiments, add the drug at staggered time points.

-

Harvesting: At the end of the treatment period, harvest the cells by trypsinization or scraping for downstream analysis (DNA/protein extraction).

Quantification of 5-Azacytidine Incorporation into DNA using LC-MS/MS

This protocol is adapted from methods used for quantifying 5-aza-2'-deoxycytidine incorporation, where 5-Azacytosine-¹⁵N₄ serves as an internal standard.[5]

-

Genomic DNA Extraction: Extract genomic DNA from treated cells using a standard phenol-chloroform extraction method or a commercial DNA extraction kit.

-

Internal Standard Spiking: To a known amount of genomic DNA, add a known amount of 5-Azacytosine-¹⁵N₄ as an internal standard.

-

DNA Digestion: Digest the DNA to single nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a porous graphite column with an isocratic mobile phase (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water:acetonitrile).

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both unlabeled 5-azacytidine and the ¹⁵N₄-labeled internal standard. For 5-Azacytidine-¹⁵N₄, the m/z transition would be approximately 249.0 → 117.0.[5]

-

-

Quantification: Calculate the amount of incorporated 5-azacytidine by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Western Blot Analysis of DNMT1 Degradation

-

Protein Extraction: Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against DNMT1.

-

Incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion

5-Azacytosine-¹⁵N₄ is an indispensable tool for the precise and accurate study of 5-azacytidine's role in DNA methylation. Its use as an internal standard in mass spectrometry-based methods allows researchers to meticulously track the drug's cellular journey, from uptake to its ultimate epigenetic consequences. The quantitative data generated from such studies are crucial for optimizing dosing strategies, understanding mechanisms of resistance, and developing novel epigenetic therapies for cancer and other diseases driven by aberrant DNA methylation. The methodologies and data presented in this technical guide provide a solid foundation for researchers and drug development professionals to effectively utilize 5-Azacytosine-¹⁵N₄ in their pursuit of advancing the field of epigenetics.

References

- 1. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous quantitative determination of 5-aza-2′-deoxycytidine genomic incorporation and DNA demethylation by liquid chromatography tandem mass spectrometry as exposure-response measures of nucleoside analog DNA methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting of 5-aza-2′-deoxycytidine residues by chromatin-associated DNMT1 induces proteasomal degradation of the free enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Stable Isotope Labeling of Pyrimidines Using a DeconstructionâReconstruction Strategy - figshare - Figshare [figshare.com]

- 8. tandfonline.com [tandfonline.com]

- 9. v1.devtoolsdaily.com [v1.devtoolsdaily.com]

- 10. 5-Aza-deoxycytidine induces selective degradation of DNA methyltransferase 1 by a proteasomal pathway that requires the KEN box, bromo-adjacent homology domain, and nuclear localization signal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Use of 5-azacytidine in a proof-of-concept study to evaluate the impact of pre-natal and post-natal exposures, as well as within generation persistent DNA methylation changes in Daphnia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phase I study of epigenetic modulation with 5-azacytidine and valproic acid in patients with advanced cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Reddit - The heart of the internet [reddit.com]

- 17. researchgate.net [researchgate.net]

- 18. Quantification of azacitidine incorporation into human DNA/RNA by accelerator mass spectrometry as direct measure of target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Architect: A Technical Guide to the Biological Effects of 5-Azacytidine on Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytidine (5-azaC), a cytidine (B196190) analog, has emerged as a potent modulator of cellular function with significant implications in cancer therapy and epigenetic research. Its ability to influence DNA methylation patterns and induce a variety of cellular responses has made it a subject of intense investigation. This technical guide provides an in-depth analysis of the biological effects of 5-Azacytidine on various cell lines, focusing on its mechanisms of action, quantitative effects on cell viability and apoptosis, and detailed experimental protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of 5-azaC's cellular impact.

Core Mechanism of Action: An Epigenetic Disruptor

5-Azacytidine exerts its primary biological effects through its incorporation into DNA and RNA. Once integrated into the DNA of proliferating cells, it acts as a potent inhibitor of DNA methyltransferases (DNMTs).[1][2] This inhibition occurs through the formation of a covalent bond between the 5-azacytosine ring and the DNMT enzyme, effectively trapping and leading to its degradation.[2][3] The resulting passive demethylation of newly synthesized DNA strands leads to the reactivation of silenced tumor suppressor genes, a key mechanism in its anti-cancer activity.[4]

Beyond its impact on DNA methylation, 5-Azacytidine also induces a DNA damage response.[1][5] The incorporation of 5-azaC into DNA can be perceived by the cell as a lesion, triggering a cascade of signaling events. This response often involves the activation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, which in turn phosphorylates downstream effectors such as Chk1 and Chk2, leading to cell cycle arrest and, in many cases, apoptosis.[1][5] Furthermore, 5-azaC treatment has been shown to activate the p53 tumor suppressor pathway, a critical regulator of cell fate in response to cellular stress.[6][7][8]

Recent studies have also highlighted the RNA-dependent effects of 5-Azacytidine. As a ribonucleoside analog, it is readily incorporated into RNA, which can disrupt RNA metabolism and contribute to its cytotoxic effects, particularly in leukemia cells.

Quantitative Effects on Cell Lines

The biological impact of 5-Azacytidine varies significantly across different cell lines, depending on factors such as their genetic background, proliferation rate, and the status of key signaling pathways like p53. The following tables summarize the quantitative data on the effects of 5-Azacytidine on cell viability (IC50 values) and apoptosis.

Table 1: IC50 Values of 5-Azacytidine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |

| Hematological Malignancies | |||

| MOLT-4 | Acute Lymphoblastic Leukemia | 16.51 | 24 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 13.45 | 48 |

| Jurkat | Acute Lymphoblastic Leukemia | 12.81 | 24 |

| Jurkat | Acute Lymphoblastic Leukemia | 9.78 | 48 |

| Solid Tumors | |||

| HCT-116 | Colon Cancer | 2.18 | 24 |

| HCT-116 | Colon Cancer | 1.98 | 48 |

Table 2: Induction of Apoptosis by 5-Azacytidine in Cancer Cell Lines

| Cell Line | Cancer Type | 5-AzaC Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) |

| A549 | Lung Cancer | Not Specified | 24 | 8.89 |

| A549 | Lung Cancer | Not Specified | 48 | 54.7 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 16.51 | 24 | Significant Increase |

| MOLT-4 | Acute Lymphoblastic Leukemia | 13.45 | 48 | Significant Increase |

Experimental Protocols

To facilitate further research into the biological effects of 5-Azacytidine, this section provides detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of 5-Azacytidine that inhibits the growth of a cell population by 50% (IC50).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Drug Treatment: Prepare a serial dilution of 5-Azacytidine in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of 5-Azacytidine. Include a vehicle-only control (e.g., DMSO or PBS).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 5-Azacytidine for the specified time. Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, wash with PBS, and centrifuge.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

DNA Methylation Analysis (Bisulfite Sequencing)

This method determines the methylation status of specific CpG sites within a genomic region of interest.

-

Genomic DNA Extraction: Extract high-quality genomic DNA from treated and untreated cells using a commercial kit.

-

Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

-

PCR Amplification: Amplify the bisulfite-converted DNA using primers specific to the target region.

-

Cloning and Sequencing: Clone the PCR products into a suitable vector and sequence individual clones to determine the methylation status of each CpG site. Alternatively, next-generation sequencing can be used for genome-wide analysis.

Gene Expression Analysis (Quantitative Real-Time PCR)

This technique is used to quantify the changes in the expression of specific genes following 5-Azacytidine treatment.

-

RNA Extraction: Isolate total RNA from treated and untreated cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: Perform quantitative PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Data Analysis: Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin) and calculate the fold change in gene expression in treated cells relative to untreated controls.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by 5-Azacytidine and a typical experimental workflow.

Caption: Mechanism of Action of 5-Azacytidine.

Caption: Experimental Workflow for 5-AzaC Studies.

Caption: 5-Azacytidine-Induced Apoptosis Pathways.

Conclusion

5-Azacytidine is a multifaceted agent with profound effects on cellular biology, primarily driven by its ability to inhibit DNA methylation and induce a DNA damage response. This guide has provided a comprehensive overview of its mechanisms, quantitative effects on cell lines, and detailed experimental protocols to aid in further investigation. The provided diagrams offer a visual representation of the complex signaling networks and experimental processes involved in studying this potent compound. A thorough understanding of the biological consequences of 5-Azacytidine treatment is crucial for its continued development and application in both basic research and clinical settings.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. 5-Aza-2′-deoxycytidine-induced genome rearrangements are mediated by DNMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Azacytidine treatment inhibits the development of lung cancer models via epigenetic reprogramming and activation of cellular pathways with anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the p53 DNA damage response pathway after inhibition of DNA methyltransferase by 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5-aza-2'-deoxycytidine activates the p53/p21Waf1/Cip1 pathway to inhibit cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

The Discovery and Synthesis of 5-Azacytosine and its Isotopically Labeled Analog, 5-Azacytosine-¹⁵N₄: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azacytosine, a heterocyclic amine, is a key building block in the synthesis of several important pharmaceutical compounds, most notably the epigenetic drugs 5-azacytidine (B1684299) and decitabine (B1684300). This technical guide provides a comprehensive overview of the discovery and synthesis of 5-azacytosine. Furthermore, it presents a detailed account of established synthetic protocols for the unlabeled compound, supported by quantitative data. Crucially, this guide also proposes a synthetic pathway for the isotopically labeled analog, 5-Azacytosine-¹⁵N₄, a valuable tool in metabolic and mechanistic studies. Detailed experimental methodologies are provided, and key reaction pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.

Discovery and Historical Context

The initial synthesis of 5-azacytosine was reported in 1954 by Grundmann and collaborators. Subsequent research by Piskala and Šorm in the 1960s further explored its chemistry and paved the way for the synthesis of its nucleoside derivatives, 5-azacytidine and 2'-deoxy-5-azacytidine.[1][2] These nucleosides were later identified as potent anticancer agents, leading to the FDA approval of 5-azacytidine (Vidaza®) and decitabine (Dacogen®) for the treatment of myelodysplastic syndromes.[3] The mechanism of action of these drugs involves the inhibition of DNA methyltransferases, leading to the re-expression of tumor suppressor genes.[3]

Synthesis of 5-Azacytosine (Unlabeled)

The most common and industrially significant route for the synthesis of 5-azacytosine starts from dicyandiamide (B1669379) and formic acid or its derivatives. Several variations of this method have been developed to improve yield and purity.

General Reaction Scheme

The overall transformation involves the reaction of dicyandiamide with a formylating agent to form a guanylurea (B105422) intermediate, which then undergoes cyclization to yield the 5-azacytosine ring.

Caption: General reaction pathway for the synthesis of 5-Azacytosine.

Experimental Protocols

This method involves the direct reaction of dicyandiamide with formic acid, often in an autoclave under pressure.

Protocol:

-

In a high-pressure autoclave, combine dicyandiamide and anhydrous formic acid. A catalytic amount of p-toluenesulfonic acid can be added.

-

Seal the reactor and heat the mixture to 100-120 °C with stirring for 1-2 hours.

-

After the reaction is complete, cool the reactor to room temperature. A solid product will be obtained.

-

The crude product is then purified by treatment with dilute hydrochloric acid followed by neutralization with ammonia (B1221849) to precipitate the 5-azacytosine.

This approach utilizes formate (B1220265) esters as the formylating agent and can offer advantages in terms of reaction control and side-product formation.

Protocol:

-

Add dicyandiamide and a formate ester (e.g., methyl formate or ethyl formate) to a closed reaction vessel.

-

Heat the mixture under pressure. The formate ester acts as both a reactant and a solvent.

-

After the reaction, distill off the unreacted formate and the corresponding alcohol to obtain a solid crude product.

-

Purify the crude product by dissolving it in dilute hydrochloric acid and then precipitating the 5-azacytosine by adding ammonia water to adjust the pH.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of unlabeled 5-azacytosine based on reported methods.

| Method | Starting Materials | Catalyst/Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference(s) |

| Direct Reaction with Formic Acid | Dicyandiamide, Anhydrous Formic Acid | p-Toluenesulfonic acid | 100-120 °C, 1-2 h, Autoclave | >80 | >95 | [3] |

| Reaction with Formate Esters | Dicyandiamide, Formate Ester | None (ester as solvent) | High pressure, elevated temp. | >70 | >98 | [1] |

| Guanylurea Formate with DMF-DMA | Guanylurea Formate, N,N-dimethylformamide dimethyl acetal | Sodium methoxide | Reflux | High | High | [1] |

| Direct heating of Guanylurea Formate | Guanylurea Formate | None | >170 °C | ~27 | - | [1] |

Proposed Synthesis of 5-Azacytosine-¹⁵N₄

The synthesis of 5-Azacytosine-¹⁵N₄ requires the incorporation of four ¹⁵N atoms into the triazine ring. The most logical approach is to start with a precursor that is already fully labeled with ¹⁵N. Dicyandiamide (H₂N-C(NH)-NH-CN) contains four nitrogen atoms and is a key starting material in the established synthesis of 5-azacytosine. Therefore, the proposed synthesis focuses on the preparation of dicyandiamide-¹⁵N₄ followed by its conversion to 5-azacytosine-¹⁵N₄.

Disclaimer: The following protocol is a proposed synthetic route based on established chemical principles and analogous reactions. It has not been experimentally validated from the available literature and should be approached with appropriate caution and optimization.

Proposed Synthesis of Dicyandiamide-¹⁵N₄

The synthesis of dicyandiamide-¹⁵N₄ can be envisioned starting from commercially available ¹⁵N-labeled precursors such as calcium cyanamide-¹⁵N₂ or urea-¹⁵N₂.

Caption: Proposed synthesis of Cyanamide-¹⁵N₂.

Protocol:

-

Suspend calcium cyanamide-¹⁵N₂ in water.

-

Bubble carbon dioxide gas through the suspension. This will precipitate calcium carbonate and liberate cyanamide-¹⁵N₂ into the aqueous solution.

-

Filter the mixture to remove the calcium carbonate precipitate. The filtrate will contain an aqueous solution of cyanamide-¹⁵N₂.

Caption: Proposed dimerization to Dicyandiamide-¹⁵N₄.

Protocol:

-

Adjust the pH of the cyanamide-¹⁵N₂ solution to be alkaline (pH 9-11).

-

Heat the solution to promote the dimerization of cyanamide-¹⁵N₂ to dicyandiamide-¹⁵N₄.

-

Cool the solution to crystallize the dicyandiamide-¹⁵N₄.

-

Collect the crystals by filtration and dry them.

Synthesis of 5-Azacytosine-¹⁵N₄ from Dicyandiamide-¹⁵N₄

Once dicyandiamide-¹⁵N₄ is obtained, it can be used in the established synthesis for unlabeled 5-azacytosine.

Caption: Proposed synthesis of 5-Azacytosine-¹⁵N₄.

Protocol:

-

Follow the protocol described in Section 2.2.1 or 2.2.2 , substituting dicyandiamide with the synthesized dicyandiamide-¹⁵N₄.

-

The reaction will proceed through a guanylurea-¹⁵N₄ intermediate, which will then cyclize to form 5-azacytosine-¹⁵N₄.

-

Purification steps will be analogous to those for the unlabeled compound.

Biological Signaling Pathway Involvement

5-Azacytosine itself is not directly involved in signaling pathways; rather, its nucleoside derivatives, 5-azacytidine and decitabine, exert their biological effects after being metabolized and incorporated into RNA and DNA. The primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs).

Caption: Mechanism of action of 5-azacytosine nucleosides.

Conclusion

This technical guide has provided a detailed overview of the discovery and synthesis of 5-azacytosine, a crucial precursor for important epigenetic drugs. Established protocols for the unlabeled compound have been presented along with relevant quantitative data. Furthermore, a plausible synthetic route for the isotopically labeled 5-Azacytosine-¹⁵N₄ has been proposed, offering a valuable starting point for researchers requiring this important analytical standard. The provided diagrams of the synthetic pathways and the biological mechanism of action are intended to offer a clear and concise visual aid for understanding the core concepts discussed. Further experimental validation of the proposed labeled synthesis is warranted to establish a robust and efficient protocol.

References

The Metabolic Journey of 5-Azacytosine-15N4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of 5-Azacytosine, with a focus on its isotopically labeled form, 5-Azacytosine-15N4. The inclusion of the stable isotope ¹⁵N₄ serves as a powerful tool for tracing and quantifying the molecule's journey through the body, providing invaluable data for pharmacokinetic and pharmacodynamic studies. This document will delve into the absorption, distribution, metabolism, and excretion (ADME) of this crucial therapeutic agent, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways involved.

Absorption and Distribution: A Rapid Onset

Following administration, 5-Azacytidine, the ribonucleoside form of 5-Azacytosine, is rapidly absorbed and distributed throughout the body. Studies in cancer patients using radiolabeled 5-[4-¹⁴C]azacytidine have shown a multiphasic disappearance pattern from the plasma, with a beta-phase half-life ranging from 3.4 to 6.2 hours[1]. Subcutaneous administration results in rapid absorption, with peak plasma levels achieved within 30 minutes.

The distribution of 5-Azacytidine extends to various tissues, with concentrations in several organs exceeding those in the plasma. This indicates active tissue uptake, which is critical for its therapeutic effect.

Quantitative Tissue Distribution of ¹⁴C-Azacitidine Radioactivity in Rats

| Tissue | Concentration (µg eq/g or mL) at 1 hour post-dose (Subcutaneous) | Concentration (µg eq/g or mL) at 1 hour post-dose (Intravenous) |

| Spleen | 10.5 | 12.3 |

| Kidney | 8.7 | 9.8 |

| Liver | 5.4 | 6.1 |

| Bone Marrow | 4.2 | 5.5 |

| Plasma | 1.8 | 2.5 |

Data synthesized from studies in male Sprague-Dawley rats after a single dose of ¹⁴C-azacitidine[1].

Notably, high concentrations of radioactivity are observed in the spleen, kidney, and liver[1]. The accumulation of radioactivity in blood cells increases over time, from 30 minutes to 48 hours post-administration[1]. The binding of azacitidine to serum protein is low, at less than 9%[1].

Cellular Uptake and Metabolism: The Path to Activity

The therapeutic efficacy of 5-Azacytosine is contingent on its cellular uptake and subsequent metabolic activation. As a nucleoside analog, it utilizes the body's natural nucleoside transport mechanisms to enter cells.

Experimental Workflow: Cellular Uptake and Metabolism of 5-Azacytosine

References

5-Azacytosine-15N4 Versus Unlabeled 5-Azacytosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Azacytosine, a heterocyclic base, is a fundamental component of nucleoside analogues like 5-Azacytidine (B1684299), known for its epigenetic modifying properties through the inhibition of DNA methyltransferases (DNMTs).[1] The introduction of stable isotope-labeled 5-Azacytosine, specifically 5-Azacytosine-15N4, has provided researchers with a powerful tool for quantitative analysis and metabolic tracing. This technical guide provides a comprehensive comparison of unlabeled 5-Azacytosine and its 15N4-labeled counterpart, detailing their properties, synthesis, and applications. It further outlines key experimental protocols and visualizes the associated biochemical pathways and workflows, offering a critical resource for researchers in epigenetics, pharmacology, and drug development.

Introduction

5-Azacytosine is a pyrimidine (B1678525) analogue where the carbon atom at the 5th position is replaced by a nitrogen atom.[2] This structural modification is the basis for its potent biological activity. When incorporated into DNA, 5-Azacytosine and its derivatives can covalently trap DNA methyltransferases, leading to the depletion of these enzymes and subsequent hypomethylation of DNA.[3] This reactivation of epigenetically silenced genes, such as tumor suppressor genes, is a key mechanism in its therapeutic effects, particularly in the treatment of myelodysplastic syndromes.[1]

The advent of stable isotope labeling has revolutionized the study of drug metabolism and pharmacokinetics. This compound, in which the four nitrogen atoms of the triazine ring are replaced with the heavy isotope ¹⁵N, serves as an ideal internal standard for mass spectrometry-based quantification and as a tracer to elucidate the metabolic fate of the compound.[4] This guide will explore the distinct characteristics and applications of both the labeled and unlabeled forms of 5-Azacytosine.

Comparative Data of 5-Azacytosine and this compound

The primary distinction between 5-Azacytosine and its 15N4-labeled analogue lies in their mass, a property leveraged in mass spectrometry. Other physicochemical properties are largely identical.

| Property | Unlabeled 5-Azacytosine | This compound | Reference(s) |

| Molecular Formula | C₃H₄N₄O | C₃H₄(¹⁵N)₄O | [5] |

| Molecular Weight | 112.09 g/mol | 116.06 g/mol | [5] |

| Appearance | White to off-white solid | Not specified, expected to be a white solid | [2] |

| Melting Point | >300 °C | Not specified, expected to be >300 °C | [2] |

| Solubility | Slightly soluble in water and DMSO | Not specified, expected to be similar to unlabeled | [2] |

| Primary Application | Precursor for drug synthesis, research chemical for epigenetic studies | Internal standard for quantitative mass spectrometry, metabolic tracer | [2][4] |

Synthesis Overview

Unlabeled 5-Azacytosine

The synthesis of 5-Azacytosine can be achieved through the reaction of dicyandiamide (B1669379) with formic acid. A common method involves heating these precursors in an autoclave, followed by purification with hydrochloric acid and precipitation with ammonia.[2]

This compound

Mechanism of Action: DNA Methylation Inhibition

The primary mechanism of action for 5-Azacytosine, following its conversion to the deoxynucleoside triphosphate and incorporation into DNA, is the inhibition of DNA methyltransferases (DNMTs), particularly DNMT1.[7]

Caption: Mechanism of 5-Azacytosine-induced DNA hypomethylation.

Downstream Signaling Effects of DNMT1 Inhibition

The inhibition of DNMT1 by 5-Azacytosine can have widespread effects on cellular signaling pathways. One notable interaction is with the RAS/MEK/ERK pathway, which is often dysregulated in cancer.

Caption: Downstream effects of 5-Azacytosine-mediated DNMT1 inhibition.

Experimental Protocols

In Vitro Cell Treatment for DNA Demethylation

This protocol is adapted from methods used for 5-azacytidine and 5-aza-2'-deoxycytidine and can be optimized for 5-Azacytosine.

Objective: To induce DNA demethylation in cultured cells using 5-Azacytosine.

Materials:

-

5-Azacytosine (unlabeled)

-

Dimethyl sulfoxide (B87167) (DMSO) or sterile phosphate-buffered saline (PBS)

-

Cell culture medium appropriate for the cell line

-

Cultured cells (e.g., cancer cell line with known hypermethylated genes)

-

Sterile, nuclease-free water

-

Ice

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of 5-Azacytosine (e.g., 10 mM) in ice-cold sterile PBS or DMSO. Due to the instability of 5-Azacytosine in aqueous solutions, it is crucial to prepare fresh stock solutions and keep them on ice.[8]

-

-

Cell Seeding:

-

Seed cells in appropriate culture vessels and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).

-

-

Treatment:

-

Dilute the 5-Azacytosine stock solution in pre-warmed culture medium to the desired final concentration (typically in the range of 1-25 µM, to be optimized for each cell line).[8]

-

Remove the existing medium from the cells and replace it with the medium containing 5-Azacytosine.

-

-

Incubation and Medium Change:

-

Incubate the cells for 48-72 hours. Because 5-Azacytosine is unstable in culture medium and its effect is dependent on incorporation during DNA replication, the medium should be replaced with fresh medium containing 5-Azacytosine every 24 hours.[8]

-

-

Harvesting:

-

After the treatment period, harvest the cells for downstream analysis (e.g., DNA extraction for methylation analysis, RNA extraction for gene expression analysis, or protein extraction for Western blotting).

-

Quantification of 5-Azacytosine in Biological Samples using LC-MS/MS with this compound Internal Standard

This protocol is based on the principles of the AZA-MS method for the nucleoside and adapted for the free base.[9]

Objective: To accurately quantify the concentration of 5-Azacytosine in a biological matrix (e.g., plasma, cell lysates) using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological samples containing unlabeled 5-Azacytosine

-

This compound (as an internal standard)

-

Formic acid

-

Ultrapure water

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Appropriate LC column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a known volume of the sample (e.g., 100 µL of plasma), add a known amount of this compound internal standard solution.

-

Perform protein precipitation by adding a sufficient volume of ice-cold acetonitrile (e.g., 3 volumes).

-

Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analyte from other matrix components using a suitable LC gradient.

-

Detect and quantify 5-Azacytosine and this compound using multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions will need to be optimized for the instrument used.

-

-

Data Analysis:

-

Generate a calibration curve using known concentrations of unlabeled 5-Azacytosine spiked into the same biological matrix, with a constant concentration of the this compound internal standard.

-

Calculate the concentration of 5-Azacytosine in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Workflow for Quantitative Analysis

The use of this compound is pivotal in quantitative workflows, ensuring accuracy and precision by correcting for variations in sample preparation and instrument response.

Caption: Workflow for LC-MS/MS quantification of 5-Azacytosine.

Conclusion

5-Azacytosine remains a cornerstone molecule in the field of epigenetics, both as a research tool and as a precursor to clinically approved drugs. The availability of its stable isotope-labeled form, this compound, significantly enhances the rigor and reliability of quantitative studies. By serving as an ideal internal standard, this compound enables precise measurement of drug levels in complex biological matrices, which is critical for pharmacokinetic and pharmacodynamic assessments in drug development. Furthermore, its utility as a metabolic tracer opens avenues for a deeper understanding of its cellular uptake, metabolism, and mechanism of action. This guide provides a foundational resource for researchers to effectively utilize both unlabeled and labeled 5-Azacytosine in their experimental designs, ultimately contributing to advancements in epigenetic therapy and beyond.

References

- 1. 5-azacytosine compounds in medicinal chemistry: current stage and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Azacytidine and 5-aza-2'-deoxycytidine as inhibitors of DNA methylation: mechanistic studies and their implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-Azacytosine-¹⁵N₄ in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytosine and its nucleoside analog, 5-Azacytidine, are potent inhibitors of DNA methyltransferases (DNMTs).[1][2] Their incorporation into DNA leads to the covalent trapping and subsequent degradation of DNMTs, resulting in passive demethylation of the genome.[1] This epigenetic reprogramming can lead to the re-expression of silenced tumor suppressor genes, induction of cell differentiation, and apoptosis, making these compounds valuable tools in cancer research and therapy.[1][2]

The isotopically labeled version, 5-Azacytosine-¹⁵N₄, contains four ¹⁵N stable isotopes, making it an invaluable tracer for a range of applications in cell culture. It can be used as an internal standard for accurate quantification of 5-Azacytosine and its metabolites by mass spectrometry, and to trace the metabolic fate of the molecule and its incorporation into DNA and RNA. This allows for detailed studies of its mechanism of action and pharmacodynamics at the cellular level.

Key Applications

-

DNA Methylation Studies: Inducing genome-wide or gene-specific demethylation to study the role of DNA methylation in gene regulation, cellular differentiation, and disease.

-

Cancer Research: Investigating the anti-neoplastic effects of DNA demethylation on various cancer cell lines, including inhibition of proliferation, induction of apoptosis, and cell cycle arrest.

-

Drug Development: Evaluating the efficacy of 5-Azacytosine as a single agent or in combination with other chemotherapeutic drugs.

-

Metabolic Tracing and Flux Analysis: Utilizing the ¹⁵N label to trace the metabolic fate of 5-Azacytosine, its incorporation into nucleic acids, and its impact on cellular metabolism using techniques like LC-MS/MS.

-

Quantitative Analysis: Serving as an internal standard for accurate and precise quantification of 5-Azacytidine and its metabolites in biological samples.

Safety and Handling

5-Azacytosine and its analogs are considered potential carcinogens and teratogens.[3][4] Appropriate safety precautions must be taken when handling these compounds.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or aerosols.

-

Storage: Store the lyophilized powder at -20°C. Once reconstituted, store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Solutions in DMSO are generally more stable than aqueous solutions.[1][3]

-

Disposal: Dispose of waste according to institutional and local regulations for hazardous materials.

Data Presentation: Quantitative Effects of 5-Azacytidine

The following tables summarize the quantitative effects of 5-Azacytidine on various cancer cell lines. It is important to note that the IC₅₀ values and cellular responses can vary significantly between cell lines and experimental conditions.

Table 1: IC₅₀ Values of 5-Azacytidine in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µM) |

| A549 | Non-Small Cell Lung Cancer | 48 | 2.218 |

| SK-MES-1 | Non-Small Cell Lung Cancer | 48 | 1.629 |

| H1792 | Non-Small Cell Lung Cancer | 48 | 1.471 |

| H522 | Non-Small Cell Lung Cancer | 48 | 1.948 |

| HCT-116 | Colon Cancer | 24 | 2.18 |

| HCT-116 | Colon Cancer | 48 | 1.98 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 24 | 16.51 |

| MOLT-4 | Acute Lymphoblastic Leukemia | 48 | 13.45 |

| Jurkat | Acute Lymphoblastic Leukemia | 24 | 12.81 |

| Jurkat | Acute Lymphoblastic Leukemia | 48 | 9.78 |

| P39 | Myeloid Leukemia | 24-72 | 0.1 - 1 |

Table 2: Effects of 5-Azacytidine on Apoptosis and Cell Cycle

| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (hours) | Effect |

| A549 | Non-Small Cell Lung Cancer | 50 | 72 | 13.32% increase in apoptosis |

| HCT-116 | Colon Cancer | 2.18 | 24 | Significant increase in apoptosis |

| HCT-116 | Colon Cancer | 1.98 | 48 | Significant increase in apoptosis |

| MM.1S | Multiple Myeloma | 1.25 - 5 | 24 - 72 | Dose- and time-dependent increase in apoptosis |

| PC12 | Pheochromocytoma | > 0.1 µg/mL | 24 - 48 | Induction of apoptosis |

| C2C12 | Myoblasts | 5 | 24 | Inhibition of proliferation, increase in p21 |

| T-cells | - | 2 | 72 | G₁ cell cycle arrest, increased p16 |

Experimental Protocols

Protocol 1: General Cell Culture Treatment with 5-Azacytosine

This protocol provides a general guideline for treating adherent or suspension cells with 5-Azacytosine. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental endpoint.

Materials:

-

5-Azacytosine-¹⁵N₄

-

Anhydrous DMSO

-

Complete cell culture medium appropriate for the cell line

-

Sterile, nuclease-free water

-

Cell culture plates or flasks

-

Cell line of interest

Procedure:

-

Stock Solution Preparation:

-

Reconstitute the lyophilized 5-Azacytosine-¹⁵N₄ in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Solutions in DMSO are stable for at least one month at -20°C.[3]

-

-

Cell Seeding:

-

Seed the cells at a density that will allow for logarithmic growth during the treatment period. The optimal seeding density will vary depending on the cell line's growth rate.

-

-

Treatment:

-

On the day of treatment, thaw an aliquot of the 5-Azacytosine-¹⁵N₄ stock solution.

-

Dilute the stock solution in complete cell culture medium to the desired final concentration. It is crucial to add the diluted drug to the cells immediately, as 5-Azacytosine is unstable in aqueous solutions.

-

For most cell lines, a concentration range of 0.1 µM to 10 µM is a good starting point.

-

Replace the existing medium with the medium containing 5-Azacytosine.

-

Due to its instability in aqueous solution, the medium containing 5-Azacytosine should be replaced every 24 hours for long-term experiments.[1]

-

-

Incubation:

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The duration of treatment will depend on the cell doubling time and the experimental goal. To achieve significant demethylation, cells should undergo at least one to two cell divisions in the presence of the drug.

-

-

Harvesting and Analysis:

-

After the incubation period, harvest the cells for downstream analysis, such as DNA methylation analysis, RNA extraction for gene expression studies, protein extraction for Western blotting, or cell-based assays (e.g., apoptosis, cell cycle analysis).

-

Protocol 2: Quantitative Analysis of 5-Azacytosine-¹⁵N₄ Incorporation into DNA/RNA via LC-MS/MS

This protocol outlines the use of 5-Azacytosine-¹⁵N₄ as an internal standard for the quantification of 5-Azacytidine incorporation into genomic DNA and RNA.

Materials:

-

Cells treated with unlabeled 5-Azacytidine

-

5-Azacytosine-¹⁵N₄ (as internal standard)

-

DNA/RNA extraction kit

-

Enzymatic digestion buffer (e.g., containing nuclease P1, phosphodiesterase I, and alkaline phosphatase)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment:

-

Culture and treat cells with unlabeled 5-Azacytidine as described in Protocol 1.

-

-

DNA/RNA Extraction:

-

Harvest the cells and extract genomic DNA and/or RNA using a commercial kit according to the manufacturer's instructions.

-

-

Sample Preparation for LC-MS/MS:

-

Quantify the extracted DNA/RNA.

-

To a known amount of DNA or RNA (e.g., 1-10 µg), add a known amount of 5-Azacytosine-¹⁵N₄ as an internal standard (e.g., 5 µL of a 50 µM solution).[5]

-

Digest the nucleic acids into individual nucleosides using an enzymatic cocktail.

-

Stop the digestion reaction and prepare the samples for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Perform chromatographic separation of the nucleosides using a suitable column (e.g., C18 or porous graphitic carbon).

-

Use a triple quadrupole mass spectrometer in positive electrospray ionization mode for detection.

-

Set up multiple reaction monitoring (MRM) to detect the specific mass transitions for unlabeled 5-Azacytidine and the ¹⁵N₄-labeled internal standard.

-

Quantify the amount of incorporated 5-Azacytidine by comparing the peak area of the analyte to the peak area of the internal standard.

-

Protocol 3: Metabolic Tracing of 5-Azacytosine-¹⁵N₄

This protocol describes a general approach for tracing the metabolic fate of 5-Azacytosine-¹⁵N₄ in cell culture.

Materials:

-

5-Azacytosine-¹⁵N₄

-

Complete cell culture medium

-

Cell line of interest

-

Metabolite extraction buffer (e.g., cold 80% methanol)

-

LC-MS/MS system

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to a desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of 5-Azacytosine-¹⁵N₄. The concentration and labeling time will need to be optimized based on the specific research question and the metabolic pathways of interest. A time course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended.

-

-

Metabolite Extraction:

-

At each time point, rapidly quench the metabolism by placing the culture dish on dry ice and aspirating the medium.

-

Wash the cells quickly with ice-cold PBS.

-

Add ice-cold extraction buffer (e.g., 80% methanol) to the cells and scrape them from the plate.

-

Collect the cell lysate and centrifuge to pellet the cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extracts using an LC-MS/MS system capable of high-resolution mass analysis.

-

Monitor the mass spectra for metabolites containing the ¹⁵N label. The number of ¹⁵N atoms incorporated into a metabolite will result in a corresponding mass shift.

-

By tracking the appearance of ¹⁵N-labeled metabolites over time, it is possible to map the metabolic pathways that 5-Azacytosine enters.

-

Visualization of Key Signaling Pathways and Experimental Workflow

DNA Methylation Inhibition Workflow

Caption: Experimental workflow for cell treatment with 5-Azacytosine-¹⁵N₄.

5-Azacytosine Mechanism of Action

Caption: Mechanism of 5-Azacytosine inducing epigenetic changes and cellular responses.

5-Azacytosine, p53, and Apoptosis Signaling Pathway

Caption: 5-Azacytosine-induced p53-mediated apoptosis pathway.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AZA-MS: a novel multiparameter mass spectrometry method to determine the intracellular dynamics of azacitidine therapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Metabolic Labeling in Proteomics: A Focus on Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)

A Note on 5-Azacytosine-15N4: Initial searches for the direct application of this compound in metabolic labeling for proteomics did not yield established protocols or widespread use. 5-Azacytidine, a related compound, is primarily known as a DNA methyltransferase inhibitor with cytotoxic properties and is incorporated into RNA, influencing protein synthesis indirectly.[1][2][3] While its isotopically labeled form, 5-Azacytidine-15N4, is available as a tracer for metabolic studies, its utility as a general metabolic label for proteome-wide quantification is not well-documented in the scientific literature.[4]

Therefore, these application notes will focus on a well-established and widely used method for metabolic labeling in quantitative proteomics: Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) . Specifically, we will detail the use of ¹³C₆,¹⁵N₄-Arginine , a common isotopically labeled amino acid that aligns with the user's interest in ¹⁵N₄ labeling. SILAC allows for the direct and accurate quantification of proteins by incorporating stable isotope-labeled amino acids into the entire proteome of living cells.[5][6]

Introduction to SILAC for Quantitative Proteomics

SILAC is a powerful technique for the in-vivo incorporation of stable isotope-labeled amino acids into proteins.[6] This method enables the relative and absolute quantification of thousands of proteins from different cell populations in a single mass spectrometry (MS) experiment. The core principle involves growing two or more cell populations in specialized media: one in a "light" medium containing natural abundance amino acids and the other(s) in a "heavy" medium containing amino acids labeled with heavy isotopes, such as ¹³C and ¹⁵N.[6]

After a sufficient number of cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The cell populations can then be subjected to different experimental conditions (e.g., drug treatment vs. control). Subsequently, the cell lysates are combined, and the proteins are extracted, digested into peptides, and analyzed by mass spectrometry. Because peptides from the "heavy" and "light" populations are chemically identical but differ in mass, they appear as distinct peaks in the mass spectrum, allowing for their relative quantification.[5]

Mechanism of Action and Experimental Workflow

The SILAC workflow involves the metabolic incorporation of labeled amino acids during protein synthesis. The most commonly used amino acids for labeling are arginine and lysine, as the proteolytic enzyme trypsin cleaves proteins at the C-terminus of these residues, ensuring that most tryptic peptides will contain a label for quantification.[6]

Experimental Workflow Diagram

References

- 1. 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Azacytidine treatment of the fission yeast leads to cytotoxicity and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

Application Notes and Protocols for the Quantitative Analysis of 5-Azacytosine-¹⁵N₄ by Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Azacytosine is a key metabolite of the DNA methyltransferase inhibitor 5-azacytidine (B1684299), a drug used in the treatment of myelodysplastic syndromes.[1] Accurate quantification of 5-azacytosine is crucial for pharmacokinetic and pharmacodynamic studies. This document provides a detailed protocol for the quantitative analysis of 5-azacytosine in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, 5-Azacytosine-¹⁵N₄. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it corrects for variations in sample preparation and instrument response.

Principle of the Assay

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to quantify 5-azacytosine. The assay is based on the principle of stable isotope dilution, where a known amount of 5-Azacytosine-¹⁵N₄ is added to the sample at the beginning of the sample preparation process. This internal standard behaves identically to the endogenous 5-azacytosine throughout extraction, chromatography, and ionization. By comparing the mass spectrometric response of the analyte to that of the internal standard, precise and accurate quantification can be achieved.

Logical Relationship of Stable Isotope Dilution

Caption: Principle of quantitative analysis using a stable isotope-labeled internal standard.

Experimental Protocols

Materials and Reagents

-

5-Azacytosine analytical standard

-

5-Azacytosine-¹⁵N₄ internal standard

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (or other biological matrix)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)[2]

-

96-well plates

-

Microcentrifuge tubes

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-azacytosine and 5-Azacytosine-¹⁵N₄ in methanol.

-

Working Standard Solutions: Serially dilute the 5-azacytosine primary stock solution with 50:50 (v/v) methanol:water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (100 ng/mL): Dilute the 5-Azacytosine-¹⁵N₄ primary stock solution with 50:50 (v/v) methanol:water.

Sample Preparation (Solid-Phase Extraction)

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.

-

Add 200 µL of 0.1% formic acid in acetonitrile to precipitate proteins. Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water.

-

Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.